(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone is an organic compound with a complex structure that includes a pyrazole ring, a methoxyphenyl group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the pyrrolidine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can be investigated to understand its biological activity and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Researchers may study its effects on various biological targets to develop new drugs or therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require specific performance characteristics.
Mechanism of Action
The mechanism of action of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
- (4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (4-chloro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (4-bromo-3-methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
What sets (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone apart from similar compounds is its specific substitution pattern on the pyrazole ring and the presence of the methoxyphenyl group. These structural features confer unique chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-15(16(20)19-8-3-4-9-19)11-14(17-18)12-6-5-7-13(10-12)21-2/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTTZRQEGQQKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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